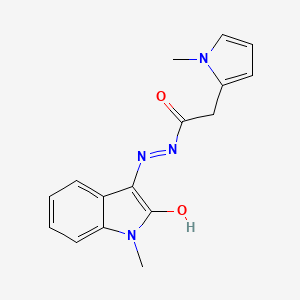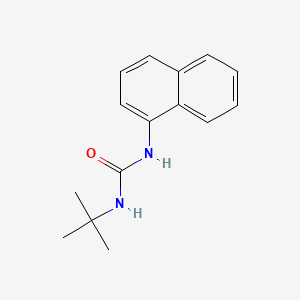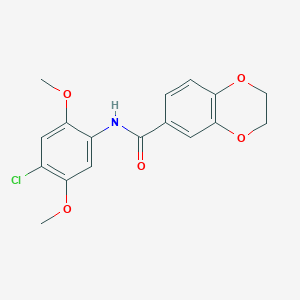![molecular formula C17H17NOS B5719314 1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
1-[2-(ethylthio)benzoyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(ethylthio)benzoyl]indoline, also known as ETB-PI, is a novel compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-[2-(ethylthio)benzoyl]indoline involves the disruption of protein-protein interactions. It binds to the interface between two proteins and prevents their interaction. This disruption can lead to the activation of downstream pathways that induce cell death or inhibit cell growth.
Biochemical and Physiological Effects:
1-[2-(ethylthio)benzoyl]indoline has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, 1-[2-(ethylthio)benzoyl]indoline has been shown to sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects in a mouse model of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(ethylthio)benzoyl]indoline is its potency and specificity. It has been shown to inhibit protein-protein interactions at low concentrations, which makes it a valuable tool for studying these interactions. However, one limitation is its solubility. 1-[2-(ethylthio)benzoyl]indoline is poorly soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-[2-(ethylthio)benzoyl]indoline. One direction is the development of more potent and selective inhibitors of protein-protein interactions. Another direction is the investigation of the role of 1-[2-(ethylthio)benzoyl]indoline in other disease states, such as neurodegenerative diseases. Additionally, the use of 1-[2-(ethylthio)benzoyl]indoline as a tool for studying protein-protein interactions in cells and tissues could lead to a better understanding of the mechanisms underlying various diseases.
Métodos De Síntesis
The synthesis of 1-[2-(ethylthio)benzoyl]indoline involves the condensation of 2-ethylthiobenzoyl chloride with indoline in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of 1-[2-(ethylthio)benzoyl]indoline as a yellow solid. The purity of the compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-[2-(ethylthio)benzoyl]indoline has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis. This inhibition leads to the stabilization of p53 and the activation of downstream pathways that induce cell death. 1-[2-(ethylthio)benzoyl]indoline has also been shown to inhibit the interaction between Bcl-2 and Bak, which is involved in the regulation of mitochondrial apoptosis. This inhibition leads to the activation of Bak and the induction of apoptosis.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-20-16-10-6-4-8-14(16)17(19)18-12-11-13-7-3-5-9-15(13)18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWHJASGCCODMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl[2-(ethylsulfanyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)





![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)


![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)


![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)